Taselisib

Description

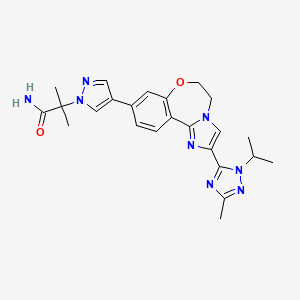

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUQXVWXFDOSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155842 | |

| Record name | Taselisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282512-48-4 | |

| Record name | 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taselisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taselisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taselisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Taselisib in PIK3CA-Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by activating mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a hallmark of many human cancers.[1][2] Taselisib (GDC-0032) is an oral, potent, and selective inhibitor of Class I PI3K isoforms developed to target these oncogenic alterations. It demonstrates particular efficacy in cancer cells harboring PIK3CA mutations.[3] This technical guide provides an in-depth overview of the unique mechanism of action of Taselisib, supported by quantitative data, key experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Dual-Pronged Attack

Unlike many other PI3K inhibitors, Taselisib exhibits a unique dual mechanism of action in PIK3CA-mutant cancer cells, combining direct enzymatic inhibition with the targeted degradation of the mutant oncoprotein.[1][4]

Selective Kinase Inhibition

Taselisib is a β-isoform-sparing PI3K inhibitor, showing potent activity against the p110α, p110δ, and p110γ isoforms.[5] By targeting the ATP-binding pocket of the p110 catalytic subunit, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting downstream signaling.[6][7] Preclinical studies show that Taselisib is significantly more potent in cell lines with PIK3CA mutations compared to those with wild-type PIK3CA.[1][8]

Mutant-Selective Protein Degradation

A distinguishing feature of Taselisib is its ability to induce the selective, ubiquitin-mediated degradation of the mutant p110α protein via the proteasome.[3][9][10] This effect is specific to the mutant form, with no significant impact on wild-type p110α protein levels.[1] This degradation is dependent on receptor tyrosine kinase (RTK) activity and prevents the feedback-mediated reactivation of the PI3K pathway, leading to a more sustained and durable pathway suppression, particularly at later time points (e.g., 24 hours post-treatment).[1][11] This dual action is believed to contribute to its superior preclinical anti-tumor activity in PIK3CA-mutant models compared to other PI3K inhibitors that only block kinase activity.[1][9]

Downstream Signaling and Cellular Effects

By effectively shutting down the PI3K pathway, Taselisib triggers distinct and measurable downstream cellular responses.

-

Inhibition of Downstream Effectors: Treatment with Taselisib leads to a dose-dependent reduction in the phosphorylation of key downstream signaling nodes, including AKT and the ribosomal protein S6 (S6).[12]

-

Cell Cycle Arrest: The inhibition of pro-proliferative signaling results in a significant and dose-dependent increase in the percentage of cells arresting in the G0/G1 phase of the cell cycle.[13]

-

Induction of Apoptosis: Taselisib effectively induces programmed cell death (apoptosis) in cancer cells, an effect that is more pronounced in cells bearing PIK3CA mutations.[1][3]

Quantitative Efficacy Data

The enhanced potency of Taselisib in PIK3CA-mutant contexts is demonstrated by both biochemical and cellular assays.

Table 1: Biochemical Potency of Taselisib Against PI3K Isoforms

| PI3K Isoform | Inhibition Constant (Ki) | Selectivity Profile |

|---|---|---|

| p110α | 0.29 nM | Potent Inhibition |

| p110β | 9.1 nM | ~30-fold less potent (β-sparing) |

| p110γ | 0.97 nM | Potent Inhibition |

| p110δ | 0.12 nM | Most Potent Inhibition |

Data sourced from MedChemExpress and Selleck Chemicals.[5]

Table 2: In Vitro Cellular Potency (IC₅₀) of Taselisib

| Cell Line Context | Cancer Type | Mean IC₅₀ | Reference |

|---|---|---|---|

| PIK3CA-mutant / HER2+ | Uterine Serous Carcinoma | 0.042 µM | [14] |

| PIK3CA-WT / HER2+ | Uterine Serous Carcinoma | 0.38 µM | [14] |

| p110α mutant cell lines (average) | Breast Cancer | 70 nM (0.07 µM) | [6] |

| USPC-ARK-1 (PIK3CA E545K) | Uterine Serous Carcinoma | 0.014 µM | [14] |

Note the significantly lower IC₅₀ values (indicating higher potency) in cell lines with PIK3CA mutations.

Key Experimental Protocols

Reproducible assessment of Taselisib's activity relies on standardized laboratory procedures. Below are detailed methodologies for core experiments.

Protocol: Western Blot for PI3K Pathway Inhibition

This protocol assesses the phosphorylation status of key downstream effectors of the PI3K pathway.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[15]

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-AKT Ser473, anti-p-S6, anti-total AKT, anti-Actin).[15][16]

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize bands using a digital imager. Quantify band intensity relative to a loading control (e.g., Actin).

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the population across cell cycle phases.[17]

-

Cell Harvesting: Harvest approximately 1x10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash with PBS.[18]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes.[18]

-

Washing: Centrifuge the fixed cells (at a higher speed, ~800 x g, as they are less dense) for 5 minutes, decant the ethanol, and wash twice with PBS.[18]

-

RNase Treatment: To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[18][19]

-

PI Staining: Add a PI solution (final concentration ~50 µg/mL) to the cells and incubate in the dark for 15-30 minutes at room temperature.[2][19]

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data in a linear scale for the PI channel. Use a low flow rate and exclude doublets to ensure accurate analysis of G0/G1, S, and G2/M populations.[18][19]

Protocol: Biochemical PI3K Kinase Assay (Fluorescence Polarization)

This in vitro assay directly measures the enzymatic activity of PI3K and its inhibition by compounds like Taselisib.[20]

-

Assay Principle: The assay measures the production of PIP3. A fluorescently-labeled PIP3 probe and a PIP3-binding detector protein are used. In the absence of kinase-produced PIP3, the probe binds the detector, resulting in a high polarization signal. As Taselisib's inhibition fails and the kinase produces PIP3, the unlabeled PIP3 displaces the fluorescent probe, causing it to tumble more freely and resulting in a decrease in fluorescence polarization (FP).[20][21][22]

-

Reaction Setup: In a 384-well plate, combine the PI3K enzyme (e.g., recombinant p110α/p85α), the lipid substrate (PIP2), and varying concentrations of Taselisib in an appropriate kinase buffer.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding EDTA. Add the detection mix containing the fluorescent PIP3 probe and the detector protein (e.g., GRP-1).[5]

-

Measurement: After a brief incubation to allow for binding equilibrium, read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Plot the FP signal against the Taselisib concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Clinical Context and Conclusion

While preclinical data showed significant promise, the clinical development of Taselisib has highlighted some challenges. In the Phase III SANDPIPER trial for ER-positive, PIK3CA-mutant metastatic breast cancer, Taselisib in combination with fulvestrant showed a statistically significant but modest improvement in progression-free survival (7.4 months vs. 5.4 months for placebo).[23] However, the combination was associated with considerable toxicity, including diarrhea and hyperglycemia.[23] A separate basket trial of Taselisib monotherapy in various PIK3CA-mutant solid tumors showed limited activity, suggesting that a PIK3CA mutation alone is not always a sufficient predictor of response.[24] Consequently, Taselisib is no longer in active development.[25][26]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]

- 14. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]

- 21. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. onclive.com [onclive.com]

- 24. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

The Effect of Taselisib on Downstream PI3K/Akt/mTOR Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often driven by genetic aberrations such as mutations in the PIK3CA gene, is a common event in the progression of numerous human cancers.[2][4] Taselisib (GDC-0032) is a potent, orally bioavailable small molecule inhibitor that selectively targets Class I PI3K isoforms.[1][5] It exhibits particular potency against the p110α, p110δ, and p110γ isoforms, with approximately 30-fold less activity against the p110β isoform.[6][7] Notably, Taselisib demonstrates enhanced activity in cancer cells harboring activating mutations in PIK3CA, making it a promising therapeutic agent for tumors addicted to this pathway.[5][6][8] This guide provides an in-depth technical overview of Taselisib's mechanism of action, its quantitative effects on downstream signaling, and the experimental protocols used to evaluate its activity.

Mechanism of Action of Taselisib

Taselisib exerts its therapeutic effect by directly inhibiting the kinase activity of PI3K.[1] It targets the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The reduction in PIP3 levels at the cell membrane prevents the recruitment and subsequent activation of downstream kinases, most notably PDK1 and Akt.[6] This blockade leads to a cascade of inhibitory effects on the downstream components of the pathway, including mTORC1 and its substrates, ultimately suppressing tumor cell proliferation and inducing apoptosis.[1][6] Uniquely, some studies have shown that Taselisib not only blocks kinase signaling but may also induce the degradation of the mutant p110α protein in a proteasome-dependent manner, a mechanism not observed with other PI3K inhibitors.[8]

Caption: PI3K/Akt/mTOR signaling pathway with Taselisib's inhibitory action on PI3K.

Quantitative Data on Taselisib's Effects

Taselisib's efficacy is most pronounced in cell lines with specific genetic backgrounds, particularly those with activating PIK3CA mutations. Conversely, alterations in PTEN are often associated with resistance.[6]

Table 1: In Vitro Antiproliferative Activity of Taselisib

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (µM) | Reference |

| PIK3CA-Mutant/Amplified | |||||

| Cal-33 | HNSCC | H1047R Mutation | Wild-Type | ~0.1 | [6] |

| HSC-2 | HNSCC | H1047R Mutation | Wild-Type | ~0.1 | [6] |

| LB-771 | HNSCC | Amplification | Wild-Type | ~0.2 | [6] |

| KPL-4 | Breast Cancer | H1047R Mutation | Wild-Type | ~0.07 (Average) | [1] |

| ARK2 | Uterine Serous | H1047R Mutation | Not Specified | <0.05 | [9] |

| SPEC2 | Uterine Serous | E542K Mutation | Not Specified | <0.05 | [9] |

| PTEN-Mutant/Loss | |||||

| UD-SCC-2 | HNSCC | Wild-Type | Homozygous Deletion | >1.0 | [6] |

| UPCI-SCC-90 | HNSCC | Wild-Type | Mutant | >1.0 | [6] |

| HER2 Amplified | |||||

| USC Cell Lines (Average) | Uterine Serous | Wild-Type | Not Specified | 0.042 ± 0.006 | [9] |

HNSCC: Head and Neck Squamous Cell Carcinoma. Data are approximated from published graphs where exact values were not stated.

Table 2: Effect of Taselisib on Downstream Signaling Markers

| Cell Line | Treatment | p-Akt Inhibition | p-PRAS40 Inhibition | p-S6 Inhibition | Reference | | :--- | :--- | :--- | :--- | :--- | | Cal-33 (PIK3CA mutant) | 100 nM GDC-0032 | Yes (Prevented phosphorylation) | Not Specified | Yes (Inhibited) |[6] | | KPL-4 Xenografts | 25 mg/kg single dose | Yes (Significant reduction) | Yes (Significant reduction) | Yes (Significant reduction) |[1] | | MCF7-ARO | 0.1 µM Taselisib (24h) | Yes (Decreased) | Not Specified | Yes (Decreased) |[10] | | Patient Tumor Biopsies | ≥3 mg daily | Yes (>60% decrease) | Not Specified | Yes (>60% decrease) |[1][11] | | Uterine Serous Carcinoma | Dose-dependent | Not Specified | Not Specified | Yes (Dose-dependent decline) |[9] |

Inhibition is noted as "Yes" where studies reported a clear reduction in phosphorylation without specifying a percentage.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to assess Taselisib's effects.

Western Blot Analysis for PI3K Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following Taselisib treatment.[6][12]

1. Materials and Reagents:

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Taselisib (GDC-0032) stock solution (e.g., in DMSO).

-

Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: p-Akt (Ser473), p-Akt (Thr308), total Akt, p-S6 (Ser235/236), total S6, p-PRAS40 (Thr246), total PRAS40, Cleaved PARP, β-actin or GAPDH (as loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

2. Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., Cal-33, MCF7-ARO) and allow them to adhere. Treat cells with varying concentrations of Taselisib or vehicle control (DMSO) for a specified time (e.g., 24 hours).[6][10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize to the loading control (e.g., β-actin) to determine the relative change in protein phosphorylation.

Cell Viability and Proliferation Assays

These assays measure the antiproliferative effect of Taselisib.

1. Crystal Violet Proliferation Assay: [6]

-

Seed cells in multi-well plates and treat with a range of Taselisib concentrations.

-

Incubate for a defined period (e.g., 5-7 days).

-

Wash cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

After washing away excess stain, solubilize the bound dye with a solvent (e.g., 10% acetic acid).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify cell proliferation.

2. Flow Cytometry-Based Viability Assay: [9]

-

Plate cells in six-well plates and treat with Taselisib (e.g., 0.05 to 2.0 µM) for 72 hours.[9]

-

Harvest all contents of the well, including floating and adherent cells.

-

Centrifuge the cell suspension and resuspend the pellet in PBS.

-

Add propidium iodide (PI) to a final concentration of 1-2 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.

-

Analyze the samples on a flow cytometer to count the number of PI-negative (viable) cells.

-

Normalize cell viability to the vehicle-treated control group to calculate IC50 values.[13]

Immunohistochemistry (IHC) for In Vivo Target Modulation

IHC is used to assess the inhibition of PI3K pathway signaling in tumor tissue from in vivo models or patient biopsies.[1]

1. Materials and Reagents:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Primary antibodies (e.g., anti-p-Akt Ser473).

-

Polymer-based HRP detection system.

-

DAB substrate kit.

-

Hematoxylin for counterstaining.

2. Procedure:

-

Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., p-Akt) for a specified time (e.g., 1 hour at room temperature or overnight at 4°C).[14]

-

Detection: Apply a secondary antibody and HRP-polymer detection reagent.[15]

-

Staining: Develop the signal with DAB substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the sections, and coverslip with mounting medium.[15]

-

Analysis: Score the staining intensity and the percentage of positive tumor cells to evaluate the level of protein phosphorylation.

Visualizing Experimental and Logical Workflows

Caption: A typical experimental workflow for Western Blot analysis of PI3K pathway inhibition.

Mechanisms of Sensitivity and Resistance

The clinical and preclinical activity of Taselisib is closely linked to the genomic context of the tumor.

-

Sensitivity: Tumors with activating mutations in the PIK3CA gene (e.g., in the helical or kinase domains) are particularly sensitive to Taselisib.[6][16] This is because the cancer cells are "addicted" to the constitutively active PI3K signaling for their growth and survival.[10] HER2/neu gene amplification, which is upstream of PI3K, can also confer sensitivity.[9]

-

Resistance: A primary mechanism of resistance to Taselisib is the loss or mutation of the tumor suppressor PTEN.[6] PTEN is the natural antagonist of PI3K, converting PIP3 back to PIP2. Its loss leads to pathway activation that can be dependent on the p110β isoform, which is less potently inhibited by Taselisib, thereby bypassing the drug's effect.[6] Other resistance mechanisms can involve the reactivation of the PI3K pathway through mutations in other components like PTEN, STK11, and PIK3R1, or through the activation of parallel signaling pathways.[17][18]

Conclusion

Taselisib is a selective PI3K inhibitor that effectively blocks downstream signaling through the Akt/mTOR cascade, leading to reduced cell proliferation and increased apoptosis. Its potency is significantly enhanced in tumors harboring activating PIK3CA mutations. The quantitative assessment of its impact on downstream biomarkers such as p-Akt and p-S6 is routinely accomplished through techniques like Western blotting and immunohistochemistry. While showing promise, its clinical utility has been limited by a narrow therapeutic index and the emergence of resistance, often mediated by PTEN loss.[17][19] Nevertheless, the study of Taselisib provides a valuable framework for understanding the therapeutic targeting of the PI3K pathway and for the development of next-generation inhibitors.

References

- 1. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K inhibitor taselisib overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journal.waocp.org [journal.waocp.org]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. genesandcancer.com [genesandcancer.com]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-depth Technical Guide to Taselisib-Induced Degradation of Mutant p110α

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental validation of taselisib-induced degradation of the mutant p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). Taselisib (GDC-0032) is a potent and selective inhibitor of PI3Kα with a unique dual mechanism of action that includes not only the inhibition of the kinase activity but also the specific degradation of the mutant p110α protein.[1][2][3] This degradation is a key factor in its enhanced potency in PIK3CA-mutant cancer models.[1][2]

Core Mechanism of Action

Taselisib's primary mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer, often due to activating mutations in the PIK3CA gene.[1][2][4][5] Beyond kinase inhibition, taselisib induces the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110α protein.[1][2][3] This degradation is specific to the mutant form of p110α, with minimal impact on the wild-type protein, and is both dose- and time-dependent.[1][2] This dual action of kinase inhibition and protein degradation leads to a more sustained suppression of PI3K signaling, which can overcome the feedback reactivation of the pathway often observed with other PI3K inhibitors.[3][6] The degradation of mutant p110α is also dependent on receptor tyrosine kinase (RTK) activity, particularly in HER2-amplified breast cancer cells, and involves the p85β regulatory subunit.[6][7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of taselisib on mutant p110α.

Table 1: Comparative IC50 Values of PI3K Inhibitors

| Cell Line | PIK3CA Mutation | Taselisib IC50 (µM) | GDC-0980 IC50 (µM) |

| Uterine Serous Carcinoma Models | Various | 8-10 fold lower than GDC-0980 | - |

Note: Specific IC50 values for taselisib across a panel of cell lines were not detailed in the provided search results, but its higher potency compared to other inhibitors in PIK3CA mutant models is a consistent finding.[4]

Table 2: Time-Dependent Effects of Taselisib on p110α Protein Levels

| Cell Line | Treatment | Time (hours) | Effect on Mutant p110α |

| PIK3CA mutant cell lines | Taselisib | 1 | Initial signaling suppression |

| PIK3CA mutant cell lines | Taselisib | 24 | Pronounced degradation of mutant p110α |

Note: The degradation effect is most pronounced at 24 hours compared to 1 hour of drug exposure.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Western Blotting for p110α and PI3K Pathway Proteins

-

Objective: To assess the levels of p110α and the phosphorylation status of downstream effectors like AKT and S6.

-

Methodology:

-

Cell Lysis: Treat cells with taselisib or vehicle control for the desired time and dose. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p110α, p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

2. Ubiquitination Assay

-

Objective: To determine if the degradation of mutant p110α is ubiquitin-mediated.

-

Methodology:

-

Cell Treatment: Treat cells with taselisib, a proteasome inhibitor (e.g., MG132), and/or a ubiquitin-activating enzyme E1 inhibitor.

-

Immunoprecipitation:

-

Lyse cells and pre-clear lysates with protein A/G agarose beads.

-

Incubate lysates with an anti-p110α antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the immune complexes.

-

Wash the beads extensively with lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins by boiling in SDS sample buffer.

-

Perform Western blotting as described above, probing with an anti-ubiquitin antibody. An increase in the ubiquitinated p110α signal in the presence of taselisib and a proteasome inhibitor would indicate ubiquitin-mediated degradation.

-

-

3. Cell Viability Assay

-

Objective: To assess the effect of taselisib on the proliferation and survival of cancer cells.

-

Methodology:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of taselisib or other inhibitors.

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

Viability Measurement: Use a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CellTiter-Glo) assay to determine cell viability according to the manufacturer's instructions.

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

-

Visualizations

Signaling Pathway

Caption: PI3K/AKT signaling pathway and points of Taselisib intervention.

Experimental Workflow: Ubiquitination of Mutant p110α

Caption: Workflow for detecting Taselisib-induced ubiquitination of p110α.

Logical Relationship: Taselisib Action and Outcomes

Caption: Logical flow from Taselisib treatment to anti-tumor effects.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K inhibitor taselisib overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Taselisib in Inducing Tumor Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Taselisib (GDC-0032), a potent and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) enzyme. The focus is on its molecular mechanism for inducing apoptosis in tumor cells, particularly those harboring mutations in the PIK3CA gene. This document synthesizes preclinical and clinical data, outlines detailed experimental protocols for assessing its apoptotic effects, and visualizes the core signaling pathways and workflows involved.

Introduction: Targeting the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, growth, and metabolism.[1][2] Its dysregulation, often through activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a frequent event in a wide range of human cancers, including breast cancer.[2][3] This hyperactivation promotes tumorigenesis and confers resistance to therapies by suppressing apoptosis.[1][3]

Taselisib is an orally bioavailable inhibitor of Class I PI3K isoforms, with particular potency against p110α, p110γ, and p110δ, while demonstrating significantly less activity against the p110β isoform.[2] Its development has been driven by the therapeutic hypothesis that targeted inhibition of the PI3K pathway can restore apoptotic sensitivity and inhibit the growth of tumors dependent on this pathway.[3] Preclinical studies have consistently shown that Taselisib can inhibit proliferation and induce apoptotic cell death, especially in cancer cells with PIK3CA mutations.[4]

Mechanism of Action of Taselisib

Taselisib exhibits a unique dual mechanism of action that distinguishes it from many other PI3K inhibitors, leading to enhanced potency in PIK3CA-mutant cancer models.[5][6]

Inhibition of the PI3K/Akt/mTOR Signaling Cascade

The primary mechanism of Taselisib is the direct inhibition of the kinase activity of PI3Kα.[3] By binding to the ATP-binding site of the p110α subunit, Taselisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3). This blockage prevents the recruitment and activation of downstream effectors like AKT and PDK1, leading to the suppression of the entire PI3K/Akt/mTOR signaling cascade. The downstream consequences include the inhibition of cell cycle progression and the promotion of apoptosis.[7][8]

Degradation of Mutant p110α Protein

Uniquely, Taselisib has been shown to induce the specific degradation of mutant p110α protein, without significantly affecting the wild-type version.[6][9] This effect is mediated through the ubiquitin-proteasome pathway. Treatment with Taselisib leads to the ubiquitination of the mutant p110α protein, tagging it for destruction by the proteasome.[6] This dual action of both inhibiting kinase activity and reducing the total amount of the oncogenic protein results in a more sustained and profound suppression of PI3K signaling, contributing to its enhanced anti-tumor activity in PIK3CA-mutant cancers.[5][6]

Induction of Tumor Cell Apoptosis

By suppressing the PI3K/Akt pathway, Taselisib shifts the cellular balance from survival to apoptosis. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter) and by inhibiting the transcription factor FOXO, which controls the expression of genes involved in apoptosis.[7] Inhibition of Akt by Taselisib leads to the de-repression of these pro-apoptotic signals.

Evidence for Taselisib-induced apoptosis is well-documented through the detection of key apoptotic markers. For instance, treatment of cancer cells with Taselisib results in a significant increase in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation and apoptosis.[10] This effect is often enhanced when Taselisib is used in combination with other agents like letrozole or docetaxel.[10]

Role of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[11] They are divided into pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BAD and PUMA).[11][12] The PI3K/Akt pathway promotes cell survival by upregulating anti-apoptotic Bcl-2 proteins and inactivating pro-apoptotic BH3-only proteins.[13] By inhibiting this pathway, Taselisib can alter the expression and activity of Bcl-2 family members, lowering the threshold for apoptosis. This can lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[14]

Quantitative Data on Taselisib Efficacy

The following tables summarize quantitative data from preclinical studies, demonstrating the cytotoxic and pro-apoptotic effects of Taselisib.

Table 1: In Vitro Cytotoxicity of Taselisib in Uterine Serous Carcinoma (USC) Cell Lines

| Cell Line Status | Mean IC50 (µM) | Standard Error of Mean (SEM) | P-value |

|---|---|---|---|

| HER2/neu FISH Positive | 0.042 | 0.006 | <0.0001[15] |

| HER2/neu FISH Negative | 0.38 | 0.06 | <0.0001[15] |

Data from cell viability assays in nine primary USC cell lines.[15]

Table 2: Effect of Taselisib on Apoptotic Markers in Breast Cancer Cells

| Cell Line / Condition | Treatment | Key Apoptotic Marker | Observed Effect | Reference |

|---|---|---|---|---|

| MCF7-ARO (Breast Cancer) | Taselisib (0.4 µM) | Cleaved PARP | Modest Increase | [10] |

| MCF7-ARO (Breast Cancer) | Taselisib (0.4 µM) + Letrozole (0.6 µM) | Cleaved PARP | Substantial Increase | [10] |

| HER2+/PIK3CAmut (Breast Cancer) | Taselisib (200 nM) + Lapatinib (500 nM) | Cleaved PARP, Cleaved Caspase 3 | Increased Expression | [16] |

| Taselisib-Resistant Cells | Taselisib (2.5 µM) + Docetaxel (9 nM) | Cleaved PARP | Increased Expression | [10] |

Observations are based on immunoblotting results. "Increase" refers to a qualitative change observed in the cited studies.

Key Experimental Protocols

Accurate assessment of Taselisib-induced apoptosis requires robust and well-defined experimental protocols. The following sections detail the methodologies for core assays.

Experimental Workflow Overview

The general workflow for assessing the pro-apoptotic effects of a compound like Taselisib involves cell culture, treatment, and subsequent analysis using various biochemical and cytometric assays.

Protocol: Western Blotting for Apoptotic Markers

This protocol is for detecting changes in the expression or post-translational modification (e.g., cleavage) of proteins central to the PI3K and apoptotic pathways.

1. Cell Lysis:

-

Culture tumor cells to 70-80% confluency and treat with desired concentrations of Taselisib for a specified time (e.g., 24 hours).[10]

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-Actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system. β-Actin is typically used as a loading control to ensure equal protein loading across lanes.[16]

Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.[17][18]

1. Cell Preparation:

-

Seed and treat cells with Taselisib as described for Western blotting.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.[18]

-

Pool all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).[18]

-

Wash the cell pellet once with ice-cold PBS.

2. Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Add FITC-conjugated Annexin V to the cell suspension.

-

Add Propidium Iodide (PI) solution. PI is a viability dye that cannot cross the membrane of live cells.[18]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Data Acquisition and Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.[18]

-

Analyze the data to distinguish between four cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

Taselisib effectively induces apoptosis in tumor cells, primarily by inhibiting the PI3K/Akt/mTOR survival pathway. Its unique dual mechanism, which involves both the inhibition of p110α kinase activity and the targeted degradation of its mutant form, provides a sustained and potent anti-tumor effect, particularly in PIK3CA-mutant cancers.[5][6] The induction of apoptosis is consistently demonstrated by increases in key markers like cleaved PARP and cleaved caspase-3.[10][16]

Combination strategies, pairing Taselisib with endocrine therapies, CDK4/6 inhibitors, or cytotoxic chemotherapies, have shown synergistic effects in enhancing apoptosis and overcoming resistance.[10][17][19] While Taselisib has demonstrated clinical activity, its development has been challenged by a narrow therapeutic index and toxicity profile.[20][21] Nonetheless, the mechanistic insights gained from studying Taselisib are invaluable. They confirm the PI3K pathway as a critical therapeutic target and underscore the potential of inducing apoptosis by selectively targeting oncogenic driver mutations. Future research will likely focus on developing next-generation PI3K inhibitors with improved therapeutic windows and on identifying robust biomarkers to select patients most likely to benefit from this therapeutic strategy.[22]

References

- 1. iris.unimore.it [iris.unimore.it]

- 2. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The PI3K inhibitor taselisib overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

Investigating Taselisib Resistance Mechanisms in Solid Tumors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taselisib (GDC-0032) is an isoform-selective inhibitor of phosphoinositide 3-kinase (PI3K), targeting the p110α, p110δ, and p110γ isoforms while largely sparing p110β. It was developed to target tumors with activating mutations in the PIK3CA gene, which are prevalent across many solid tumor types. Despite a strong preclinical rationale and initial signs of activity, the clinical efficacy of taselisib has been modest, and its development has been halted.[1][2] A primary challenge limiting its success is the emergence of both intrinsic and acquired resistance. This technical guide provides a comprehensive overview of the known mechanisms of resistance to taselisib in solid tumors, summarizes key clinical data, details relevant experimental protocols for investigating these mechanisms, and visualizes the complex biological processes involved.

Mechanisms of Resistance to Taselisib

Resistance to taselisib, like other PI3K inhibitors, can be broadly categorized into two types: intrinsic (pre-existing) and acquired (developing during therapy). These mechanisms often involve the reactivation of the PI3K pathway or the activation of parallel, compensatory signaling pathways.

2.1 Intrinsic Resistance

Intrinsic resistance refers to the lack of response in tumors from the outset of therapy. Key mechanisms include:

-

Co-occurring Genomic Alterations: The presence of mutations in other oncogenes or tumor suppressors alongside PIK3CA mutations can confer upfront resistance. Genomic analyses from a phase I basket study identified baseline mutations in TP53 and PTEN as being potentially associated with a lack of response to taselisib.[1][2] Furthermore, mutations that activate the MAPK pathway, such as in KRAS , are a well-established mechanism of resistance to PI3K inhibition.[3] Consequently, patients with KRAS mutations were often excluded from taselisib clinical trials.[4][5]

-

Tumor Heterogeneity: Solid tumors are often composed of multiple subclones of cancer cells. If the PIK3CA mutation is subclonal (present in only a fraction of tumor cells), targeting it may be insufficient to cause a significant clinical response, as clones without the mutation can continue to proliferate.

-

Pathway Redundancy: Cancer cells can possess inherent redundancies in their signaling networks. Even with the effective inhibition of PI3Kα, signaling through other pathways, such as the MAPK or other PI3K isoforms (like the largely spared p110β), can be sufficient to maintain cell survival and proliferation.

2.2 Acquired Resistance

Acquired resistance emerges in tumors that initially respond to taselisib but subsequently progress. This often involves genetic or adaptive changes that restore PI3K signaling or bypass the drug-induced blockade.

-

Secondary Mutations in the PI3K Pathway: Analysis of tumor biopsies upon progression from patients treated with taselisib has revealed acquired mutations that reactivate the PI3K pathway. These include mutations in PTEN , STK11 , and PIK3R1 .[1][2] Loss-of-function mutations in the tumor suppressor PTEN, which is the primary negative regulator of PIP3, are a classic mechanism for reactivating the pathway despite p110α inhibition.

-

Feedback Loop Activation: Inhibition of the PI3K/AKT/mTOR pathway can trigger compensatory feedback loops. For example, blocking mTORC1 can lead to the de-repression of insulin receptor substrate 1 (IRS-1), which in turn can enhance signaling through receptor tyrosine kinases (RTKs), leading to the reactivation of both the PI3K and MAPK pathways.

-

Upregulation of Pathway Components: Preclinical studies have shown that cells can acquire resistance by increasing the expression of key pathway components. In a letrozole-resistant breast cancer model, cells exhibited elevated levels of the p110α protein, which contributed to increased PI3K pathway signaling.[6]

Clinical and Preclinical Data on Taselisib Efficacy and Resistance

The clinical development of taselisib has generated valuable data on its activity and the genomic landscape of resistance.

3.1 Summary of Clinical Trial Outcomes

Taselisib has been evaluated as a monotherapy and in combination, most notably with fulvestrant in breast cancer. The results have been mixed, highlighting both the potential of targeting PIK3CA and the challenges of resistance and toxicity.

| Table 1: Clinical Efficacy of Taselisib in PIK3CA-Mutant Solid Tumors | ||||

| Trial Name / Identifier | Tumor Type | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| SANDPIPER (Phase III) [7][8] | ER+/HER2- Breast Cancer | Taselisib + Fulvestrant | 28.0% | 7.4 months |

| Placebo + Fulvestrant | 11.9% | 5.4 months | ||

| NCI-MATCH (EAY131-I) [4][9] | Various Solid Tumors (non-breast/lung) | Taselisib Monotherapy | 0% | 3.1 months |

| Phase I Basket Study [1][2] | Various Solid Tumors | Taselisib Monotherapy | 9% (overall) | Not Reported |

| Head & Neck Squamous | 15.4% | |||

| Cervical Cancer | 10% | |||

| Phase I Dose-Escalation [10][11] | PIK3CA-mutant tumors | Taselisib Monotherapy | 36% (5/14 patients) | Not Reported |

3.2 Genomic Correlates of Response and Resistance

Genomic analysis from clinical trials has been crucial in identifying mutations associated with treatment failure.

| Table 2: Genomic Alterations Associated with Taselisib Resistance | |||

| Gene | Alteration Type | Resistance Type | Study / Context |

| TP53 | Mutation | Intrinsic | Phase I Basket Study[1][2] |

| PTEN | Mutation / Loss | Intrinsic & Acquired | Phase I Basket Study[1][2] |

| KRAS | Activating Mutation | Intrinsic | Preclinical data; exclusion criteria for trials[3][4][5] |

| STK11 | Mutation | Acquired | Phase I Basket Study[1][2] |

| PIK3R1 | Mutation | Acquired | Phase I Basket Study[1][2] |

| FGFR1 | Alteration | Intrinsic | Associated with shorter PFS in SANDPIPER ctDNA analysis[12] |

Visualizing Resistance Pathways and Workflows

Understanding the complex interactions in resistance requires visualization. The following diagrams, generated using DOT language, illustrate key concepts.

Caption: The core PI3K/AKT/mTOR signaling pathway and the inhibitory action of Taselisib.

Caption: Logical relationships of intrinsic and acquired resistance mechanisms to Taselisib.

Caption: Experimental workflow for identifying and validating Taselisib resistance mechanisms.

Experimental Protocols for Investigating Resistance

Investigating the mechanisms outlined above requires a combination of clinical sample analysis and preclinical modeling.

5.1 Generation of Drug-Resistant Cell Lines

This protocol describes a general method for developing taselisib-resistant cancer cell lines in vitro.[13][14]

-

Determine Baseline Sensitivity:

-

Plate parental PIK3CA-mutant cancer cells (e.g., MCF7, T47D) in 96-well plates.

-

Treat with a dose range of taselisib for 72-96 hours.

-

Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

-

-

Induce Resistance:

-

Culture parental cells in continuous, escalating doses of taselisib.

-

Start by treating cells with a concentration equal to the IC20-IC30.

-

Once the cells recover and resume normal proliferation, passage them and increase the drug concentration by approximately 1.5 to 2-fold.

-

Repeat this dose-escalation process over several months. Surviving populations will be enriched for resistant cells.

-

Cryopreserve cells at each concentration step as backups.[13]

-

-

Confirm Resistance:

-

Once cells are proliferating steadily at a high concentration of taselisib (e.g., >1 µM), perform a cell viability assay as in step 1 on both the resistant and parental lines.

-

A significant rightward shift in the dose-response curve and a >10-fold increase in IC50 confirms the resistant phenotype.[13]

-

5.2 Next-Generation Sequencing (NGS) of Tumor DNA

NGS is used to identify genomic alterations associated with resistance by comparing pre-treatment and post-progression samples.[1][2]

-

Sample Collection:

-

Obtain formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from liquid biopsies at baseline (pre-treatment) and at the time of disease progression.

-

-

DNA Extraction:

-

Extract genomic DNA from FFPE tissue sections or cfDNA from plasma using commercially available kits optimized for these sample types.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries using a targeted gene panel that includes key cancer-related genes, especially those in the PI3K and MAPK pathways (PIK3CA, PTEN, TP53, KRAS, AKT1, PIK3R1, STK11, etc.).

-

Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Align sequencing reads to the human reference genome.

-

Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

-

Compare the variant profiles of the baseline and progression samples. New mutations or mutations with a significant increase in allele frequency in the progression sample are candidate drivers of acquired resistance.

-

5.3 Western Blotting for PI3K Pathway Activation

Western blotting is used to measure the levels of total and phosphorylated proteins to assess the activation state of signaling pathways.[15][16]

-

Protein Extraction:

-

Culture parental and taselisib-resistant cells, or treat cells with taselisib for various time points.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate per lane and separate proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-AKT (Ser473, Thr308)

-

Total AKT

-

Phospho-S6 Ribosomal Protein

-

Total S6

-

β-Actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize protein bands using a digital imager. Densitometry analysis can be used to quantify changes in protein phosphorylation.

-

Conclusion and Future Directions

Resistance to taselisib in solid tumors is a multifactorial problem driven by pre-existing genomic alterations, tumor heterogeneity, and the development of adaptive mechanisms that reactivate the PI3K pathway or engage bypass tracks. Although the clinical development of taselisib has ceased, largely due to its narrow therapeutic index and modest benefit, the lessons learned are invaluable.[1][2] The identification of specific resistance mechanisms, such as PTEN loss and activation of the MAPK pathway, provides a strong rationale for developing combination therapies. Future strategies will likely focus on more potent and selective next-generation PI3K inhibitors with better safety profiles, combined with agents that can block the identified escape pathways, guided by comprehensive genomic profiling of tumors.

References

- 1. Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. The PI3K inhibitor taselisib overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Taselisib: A Technical Guide for its Application as a Chemical Probe in PI3K Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] Taselisib (GDC-0032) is a potent and selective inhibitor of class I PI3K isoforms, demonstrating particular efficacy against cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][3][4] This technical guide provides an in-depth overview of Taselisib's mechanism of action, its selectivity profile, and its application as a chemical probe for investigating the PI3K pathway. Detailed experimental protocols and data presentation are included to facilitate its use in preclinical research.

Introduction to Taselisib and the PI3K Pathway

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[5][6][7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of cellular processes fundamental to cancer development and progression.[1][5][6]

Taselisib is an orally bioavailable small molecule inhibitor that selectively targets the alpha, delta, and gamma isoforms of PI3K, with significantly less activity against the beta isoform.[8][9] Its development has been primarily focused on treating solid tumors with activating mutations in PIK3CA, which are prevalent in various cancers, including breast, head and neck, and uterine cancers.[9][10]

Mechanism of Action

Taselisib exhibits a unique dual mechanism of action that contributes to its enhanced potency in PIK3CA-mutant cancer models.[3][10]

-

Direct Inhibition of PI3K Signaling: Taselisib competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting downstream signaling through AKT and mTOR.[10]

-

Degradation of Mutant p110α: Uniquely, Taselisib induces the specific, ubiquitin-mediated proteasomal degradation of the mutant p110α protein.[2][5] This effect is not observed with wild-type p110α or with other PI3K inhibitors.[2][10] This dual action leads to a more sustained suppression of the PI3K pathway in cancer cells harboring PIK3CA mutations.[2][10]

Biochemical and Cellular Activity

The potency and selectivity of Taselisib have been characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of Taselisib against PI3K Isoforms

| PI3K Isoform | Ki (nM) |

| PI3Kα | 0.29[6][11][12] |

| PI3Kβ | 9.1[6][11] |

| PI3Kγ | 0.97[6][11][12] |

| PI3Kδ | 0.12[6][11][12] |

Data compiled from multiple sources. Ki (inhibitor constant) is a measure of the inhibitor's binding affinity.

Table 2: Cellular Potency of Taselisib in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | HER2 Status | IC50 (µM) |

| KPL-4 | Breast Cancer | H1047R Mutant | Amplified | ~0.070 (average for p110α mutant breast cell lines)[10] |

| MCF7-neo/HER2 | Breast Cancer | E545K Mutant | Amplified | 0.0025[3][12] |

| USPC-ARK-1 | Uterine Serous Carcinoma | E542K Mutant | Amplified | 0.014[13] |

| USPC-ARK-4 | Uterine Serous Carcinoma | Wild-Type | Amplified | 0.66[13] |

| Cal-33 | Head and Neck Squamous Cell Carcinoma | H1047R Mutant | Not Amplified | Nanomolar range[9] |

| UD-SCC-2 | Head and Neck Squamous Cell Carcinoma | Wild-Type (PTEN deletion) | Not Amplified | Resistant[6] |

IC50 (half maximal inhibitory concentration) values represent the concentration of Taselisib required to inhibit cell proliferation by 50%. Data is compiled from various preclinical studies.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity of Taselisib. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

PI3K Enzyme Activity Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PI3K isoforms by detecting the production of PIP3.

Materials:

-

Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Taselisib (dissolved in DMSO)

-

Assay Buffer: 10 mM Tris (pH 7.5), 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT, 0.05% (v/v) CHAPS, 5% glycerol

-

Substrate solution: 9.75 µM PIP2, 25 µM ATP in Assay Buffer

-

Detection mix: 9 mM EDTA, 4.5 nM TAMRA-labeled PIP3, 4.2 µg/mL GRP-1 detector protein in Assay Buffer

-

384-well plates

Procedure:

-

Prepare serial dilutions of Taselisib in DMSO.

-

Add 1 µL of diluted Taselisib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of PI3K enzyme solution (e.g., 60 ng/mL PI3Kα in Assay Buffer) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Incubate for 30 minutes at 25°C.

-

Stop the reaction by adding 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate IC₅₀ values from the dose-response curves.[3]

Cell Viability Assay (Flow Cytometry)

This protocol determines the effect of Taselisib on cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Taselisib (dissolved in DMSO)

-

Propidium Iodide (PI) staining solution (500 µg/mL in PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of Taselisib (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µM) or DMSO (vehicle control) for 72 hours.[14]

-

Harvest the entire contents of each well, including floating and attached cells.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in PBS.

-

Add PI staining solution to a final concentration of 2 µg/mL.

-

Analyze the samples on a flow cytometer to distinguish between viable (PI-negative) and non-viable (PI-positive) cells.

-

Calculate the percentage of viable cells relative to the vehicle-treated control to determine the IC₅₀.

Western Blot Analysis of PI3K Pathway Signaling

This method is used to assess the phosphorylation status of key proteins in the PI3K pathway.

Materials:

-

Cancer cell lines

-

Taselisib (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-p110α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with Taselisib (e.g., 100 nM for 24 hours) or DMSO.[15]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Taselisib on protein phosphorylation and expression.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of Taselisib. In a mouse model of uterine serous carcinoma with a PIK3CA mutation and HER2/neu amplification, Taselisib treatment significantly inhibited tumor growth and improved overall survival compared to the control group.[15] Similarly, in a PIK3CA-mutant breast cancer xenograft model, daily oral administration of Taselisib led to dose-dependent tumor growth inhibition.[10]

Clinical Utility and Limitations

Taselisib has been evaluated in several clinical trials. The Phase III SANDPIPER study investigated Taselisib in combination with fulvestrant in patients with estrogen receptor-positive, PIK3CA-mutant, HER2-negative advanced breast cancer.[16] While the trial met its primary endpoint of improving progression-free survival (7.4 months with Taselisib vs. 5.4 months with placebo), the clinical benefit was considered modest, and the combination was associated with significant toxicities, including diarrhea, hyperglycemia, and rash.[12][16] Consequently, further development of Taselisib has been discontinued.[16][17]

Despite its limited clinical success, Taselisib remains a valuable chemical probe for several reasons:

-

High Potency and Selectivity: Its potent inhibition of specific PI3K isoforms allows for precise dissection of their roles in cellular signaling.

-

Unique Mechanism of Action: The ability to induce the degradation of mutant p110α provides a unique tool to study the consequences of specifically eliminating this oncoprotein.

-

Well-Characterized Profile: Extensive preclinical and clinical data are available, providing a strong foundation for its use in research settings.

Limitations to consider when using Taselisib as a chemical probe include its off-target effects on other PI3K isoforms (delta and gamma) and the potential for feedback activation of other signaling pathways.

Conclusion

Taselisib is a well-characterized, potent, and selective inhibitor of the PI3K pathway with a unique dual mechanism of action in PIK3CA-mutant cancers. While its clinical development has been halted due to a modest therapeutic window, it remains an invaluable chemical probe for researchers investigating the intricacies of PI3K signaling. Its ability to both inhibit kinase activity and induce the degradation of mutant p110α provides a powerful tool to explore the biological consequences of targeting this critical oncogenic pathway. The data and protocols presented in this guide are intended to facilitate the effective use of Taselisib in advancing our understanding of PI3K-driven tumorigenesis and the development of more effective cancer therapies.

References

- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. tenovapharma.com [tenovapharma.com]

- 6. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. researchgate.net [researchgate.net]